molecular formula C11H6O2S B11900868 2H-Thiopyrano[2,3-e]benzofuran-2-one CAS No. 178625-88-2

2H-Thiopyrano[2,3-e]benzofuran-2-one

Cat. No.: B11900868
CAS No.: 178625-88-2
M. Wt: 202.23 g/mol
InChI Key: MBFAEWRXKMICFK-UHFFFAOYSA-N
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Description

2H-Thiochromeno[7,8-b]furan-2-one is a heterocyclic compound that features a fused ring system containing sulfur, oxygen, and carbon atoms. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-thiochromeno[7,8-b]furan-2-one can be achieved through various methods. One common approach involves the thia-Michael condensation reaction of 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds . Another method includes the use of elemental sulfur-promoted [2+3+1] annulation between o-bromobenzaldehyde and indole in dimethylformamide at 130°C under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for 2H-thiochromeno[7,8-b]furan-2-one are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

2H-Thiochromeno[7,8-b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Thiochromeno[7,8-b]furan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-thiochromeno[7,8-b]furan-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of specific biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thiochromeno[7,8-b]furan-2-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

178625-88-2

Molecular Formula

C11H6O2S

Molecular Weight

202.23 g/mol

IUPAC Name

thiopyrano[2,3-e][1]benzofuran-2-one

InChI

InChI=1S/C11H6O2S/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H

InChI Key

MBFAEWRXKMICFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CC(=O)S3

Origin of Product

United States

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